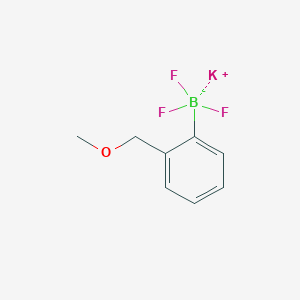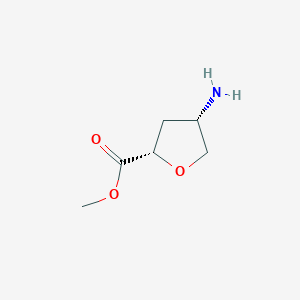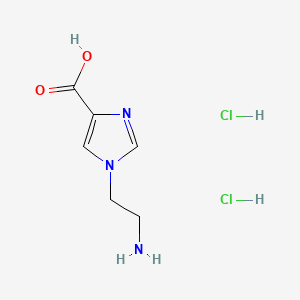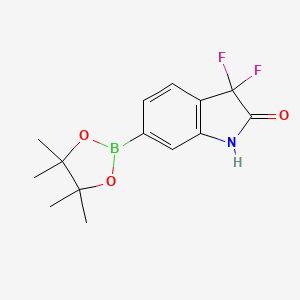
Potassium trifluoro(2-(methoxymethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-(methoxymethyl)phenyl)borate is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-(methoxymethyl)phenyl)borate can be synthesized through a series of reactions involving boronic acids, boronate esters, and organoboranes. These reactions typically involve the use of potassium fluoride and trifluoroborate salts under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-(methoxymethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: This is one of the primary reactions, where the trifluoroborate group is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as water or organic solvents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-(methoxymethyl)phenyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(2-(methoxymethyl)phenyl)borate exerts its effects involves the formation of stable bonds with other molecules. This is primarily achieved through the Suzuki-Miyaura coupling reaction, where the compound acts as a coupling partner to form biaryl compounds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Potassium trifluoro(2-(methoxymethyl)phenyl)borate is unique due to its specific functional group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in certain chemical reactions and applications where other compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C8H9BF3KO |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-(methoxymethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
LIRXNVKWCYRPGH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1COC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)


![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)

![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)



